molecular formula C16H10Cl3N3OS B11173791 3,4-dichloro-N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]benzamide

3,4-dichloro-N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B11173791
M. Wt: 398.7 g/mol
InChI Key: ZMZNYRQRFJDSSE-UHFFFAOYSA-N
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Description

3,4-DICHLORO-N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE is a complex organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-DICHLORO-N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE typically involves the reaction of 3,4-dichlorobenzoyl chloride with an arylamine compound in the presence of a solvent such as N,N′-dimethylformamide (DMF) at elevated temperatures (around 60°C) . The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3,4-DICHLORO-N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

    Palladium Catalysts: For coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzamides, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

3,4-DICHLORO-N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,4-DICHLORO-N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound’s chlorine atoms and thiadiazole ring play a crucial role in its binding affinity and reactivity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-Dichloro-N-(4-chlorophenyl)benzamide
  • N-(2,4-dichlorophenyl)-2-nitrobenzamide

Uniqueness

3,4-DICHLORO-N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}BENZAMIDE is unique due to its specific arrangement of chlorine atoms and the presence of a thiadiazole ring.

Properties

Molecular Formula

C16H10Cl3N3OS

Molecular Weight

398.7 g/mol

IUPAC Name

3,4-dichloro-N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C16H10Cl3N3OS/c17-11-4-1-9(2-5-11)7-14-21-22-16(24-14)20-15(23)10-3-6-12(18)13(19)8-10/h1-6,8H,7H2,(H,20,22,23)

InChI Key

ZMZNYRQRFJDSSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=NN=C(S2)NC(=O)C3=CC(=C(C=C3)Cl)Cl)Cl

Origin of Product

United States

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